3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid
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Overview
Description
3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid is a multifaceted organic compound characterized by its complex molecular structure. This compound is a derivative of benzoic acid, featuring a tert-butyl group, a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid typically involves multiple steps, starting with the chlorination of 3-tert-butyl-2-hydroxy-6-methylbenzoic acid. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. Advanced techniques such as continuous flow reactors and automated monitoring systems are employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Major Products Formed: The reactions yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, each with its own set of applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the enhancement of product performance and durability.
Mechanism of Action
The mechanism by which 3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid
3-Chloro-2-hydroxy-6-methylbenzoic acid
3-Tert-butyl-5-chloro-2-hydroxybenzoic acid
Uniqueness: 3-Tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid stands out due to its combination of functional groups, which provides a unique balance of chemical reactivity and stability. This makes it particularly useful in applications where both hydrophobic and hydrophilic properties are required.
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Properties
Molecular Formula |
C12H15ClO3 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-tert-butyl-5-chloro-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-6-8(13)5-7(12(2,3)4)10(14)9(6)11(15)16/h5,14H,1-4H3,(H,15,16) |
InChI Key |
AKMOQXQFKZGUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)(C)C)Cl |
Origin of Product |
United States |
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